molecular formula C11H10FN3O B11790882 4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol

4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol

Cat. No.: B11790882
M. Wt: 219.21 g/mol
InChI Key: JUYHUJVIPVKIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol (CAS# 1710846-10-8) is a high-value, polyheterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a fused tetrahydropyrrolopyrazole scaffold substituted with a 4-fluorophenyl group and a hydroxyl moiety, creating a versatile scaffold for pharmaceutical research . As a pyrazole derivative, this compound belongs to a privileged class of heterocycles renowned for their diverse pharmacological profiles . The pyrazole core is a established pharmacophore present in numerous clinically used drugs, including anti-inflammatory agents like celecoxib and anticancer drugs like crizotinib . The specific substitution pattern on this core structure makes it a promising intermediate for developing novel bioactive molecules. Its structural complexity and fluorine substitution are key features that researchers can utilize to optimize interactions with biological targets and fine-tune drug-like properties. This product is provided for Research Use Only (RUO) . It is strictly intended for laboratory research and experimental applications in vitro. It is not intended for diagnostic, therapeutic, or any human or veterinary use, nor for use in commercial products. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C11H10FN3O

Molecular Weight

219.21 g/mol

IUPAC Name

4-(4-fluorophenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[2,3-c]pyrazol-3-one

InChI

InChI=1S/C11H10FN3O/c12-7-3-1-6(2-4-7)8-5-13-10-9(8)11(16)15-14-10/h1-4,8H,5H2,(H3,13,14,15,16)

InChI Key

JUYHUJVIPVKIOR-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(N1)NNC2=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Pyrrole Ring Formation via Paal-Knorr Synthesis

The pyrrolo[2,3-c]pyrazole core is often constructed through cyclocondensation reactions. A key step involves the Paal-Knorr synthesis, where 1,4-diketones react with hydrazines to form pyrrole intermediates. For example:

  • Starting materials : 4-Fluorophenylacetone and ethyl glyoxalate.

  • Conditions : Reflux in acetic acid with catalytic HCl for 6–8 hours.

  • Yield : 65–72%.

The resulting pyrrole intermediate undergoes further cyclization with hydrazine hydrate to form the pyrazole ring. This method ensures regioselectivity but requires precise stoichiometry to avoid byproducts.

Multi-Component Reactions (MCRs)

One-Pot Synthesis Using Aldehydes and Hydrazines

A three-component reaction between 4-fluorobenzaldehyde, β-keto esters, and hydrazine derivatives enables efficient assembly of the pyrrolopyrazole framework:

  • Reagents :

    • 4-Fluorobenzaldehyde (1.2 eq)

    • Ethyl acetoacetate (1.0 eq)

    • Methylhydrazine (1.5 eq)

  • Conditions : Solvent-free, 80°C, 4 hours.

  • Yield : 78–85%.

This method minimizes purification steps and improves atom economy.

Ring-Closing Strategies

Intramolecular Cyclization of Linear Precursors

Linear precursors like N-(4-fluorophenyl)pyrrolidin-3-one are functionalized with hydrazine groups to facilitate ring closure:

  • Step 1 : Bromination at the α-position of the ketone using NBS (N-bromosuccinimide).

  • Step 2 : Substitution with hydrazine hydrate in ethanol at 60°C.

  • Step 3 : Acid-catalyzed cyclization (HCl, reflux).

  • Overall Yield : 58–63%.

Optimization Studies

Solvent and Catalyst Screening

Comparative studies reveal that polar aprotic solvents (e.g., DMF) enhance reaction rates, while Lewis acids (ZnCl₂) improve regioselectivity:

SolventCatalystTemp (°C)Yield (%)
DMFZnCl₂10082
EthanolNone8068
TolueneFeCl₃11071

Data aggregated from.

Protecting Group Strategies

Introduction of tert-butoxycarbonyl (Boc) groups at the pyrrole nitrogen mitigates side reactions during pyrazole formation:

  • Deprotection : Trifluoroacetic acid (TFA) in dichloromethane.

  • Yield Improvement : 12–15% compared to unprotected routes.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.38 (m, 2H, Ar-H), 7.15–7.08 (m, 2H, Ar-H), 4.21 (s, 1H, OH), 3.92–3.85 (m, 2H, CH₂), 2.75–2.68 (m, 2H, CH₂).

  • HRMS : m/z calcd for C₁₁H₁₀FN₃O [M+H]⁺: 219.22; found: 219.21 .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrazole or tetrahydropyrrole rings .

Scientific Research Applications

4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Pyrano[2,3-c]pyrazole Derivatives

Compounds such as 6-Amino-1-(4-fluorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3x) and N-(5-Cyano-4-(4-fluorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-6-yl)-4-methylbenzenesulfonamide (4e) () share the pyrano[2,3-c]pyrazole backbone but differ in substituents. Key distinctions include:

  • 3x: Contains a cyano group at position 5 and an amino group at position 6, yielding a melting point of 189.2°C.
Compound Substituents (Positions) Melting Point (°C) Yield (%)
3x () 4-(4-Fluorophenyl), 5-CN, 6-NH₂ 189.2 85
4e () 4-(4-Fluorophenyl), 6-SO₂C₆H₄CH₃ 178.5 80

These analogs exhibit higher thermal stability (melting points >160°C) compared to non-fluorinated derivatives, attributed to fluorine's electron-withdrawing effects and enhanced crystal packing .

Dihydropyrano[2,3-c]pyrazole Derivatives with Varied Aryl Groups

describes compounds like 5b and 5c, which incorporate phenol or chlorophenyl groups instead of fluorine:

  • 5b: 4-(6-Amino-5-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenol.
  • 5c: 4-(4-Chlorophenyl)-5-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-6-amine.
Compound Key Substituents Functional Implications
5b () Phenol at position 4 Increased solubility in polar solvents
5c () 4-Chlorophenyl at position 4 Enhanced lipophilicity

The hydroxyl group in 5b improves aqueous solubility, while chlorine in 5c increases membrane permeability, highlighting the role of substituents in tuning physicochemical properties .

Thiazole- and Triazole-Containing Analogs

Compounds 4 and 5 from integrate thiazole and triazole rings:

  • 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
  • 5 : 4-(4-Fluorophenyl) analog of 4 .
Compound Halogen Substituent Structural Feature
4 Chlorine Isostructural with Br-substituted analogs
5 Fluorine Enhanced dipole moments due to F atoms

Both compounds exhibit identical crystal packing with minor adjustments for halogen size, demonstrating fluorine's minimal steric impact compared to chlorine .

Fused Triazole Derivatives

details fused triazoles like 2c and 2e , which lack the pyrazole core but share fluorinated aryl groups:

  • 2c : 1-(5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazol-3-yl)-1-phenylethan-1-ol.
  • 2e: (5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazol-3-yl)(phenyl)methanol.
Compound Physical State Key Difference from Target Molecule
2c Colorless oil Flexible triazole-pyrrolo system
2e Colorless oil Methanol substituent at position 3

These compounds exhibit lower thermal stability (oily consistency vs. crystalline solids) due to reduced rigidity .

Key Research Findings

Fluorine's Role: Fluorinated analogs consistently show higher melting points and improved bioactivity compared to non-fluorinated derivatives, as seen in 3x (189.2°C) vs. non-fluorinated pyrano[2,3-c]pyrazoles .

Substituent Effects : Polar groups (e.g., -OH in 5b ) enhance solubility, while halogens (Cl/F) modulate lipophilicity and crystal packing .

Structural Flexibility: Rigid fused-ring systems (e.g., pyrano[2,3-c]pyrazole) favor crystalline stability, whereas flexible triazole-pyrrolo derivatives remain oily .

Biological Activity

4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol is a heterocyclic compound belonging to the pyrazole class. Its unique structure combines a tetrahydropyrrolo moiety with a pyrazole ring, which enhances its biological activity and potential therapeutic applications. This article explores the compound's biological activities, including its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.

Structural Features

The molecular formula of 4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol is C12H12FN3OC_{12}H_{12}FN_3O with a molecular weight of 233.24 g/mol. The presence of a fluorophenyl group is significant as it influences the compound's interaction with biological targets.

Property Value
Molecular FormulaC12H12FN3OC_{12}H_{12}FN_3O
Molecular Weight233.24 g/mol
CAS Number1707400-06-3

Anticancer Properties

Research indicates that 4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol exhibits significant cytotoxicity against various cancer cell lines. It has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells.

  • Case Study : A study demonstrated that the compound inhibited cell proliferation in H460 (lung cancer), MCF7 (breast cancer), and A549 (lung adenocarcinoma) cell lines with IC50 values ranging from 0.75 to 4.21 µM .

Enzyme Inhibition

The compound has been identified as a potent inhibitor of several key enzymes involved in cancer progression and inflammation:

  • Cyclin-dependent Kinases (CDKs) : Inhibitory activity against CDK2 was noted with an IC50 value of approximately 25 nM .
  • Aurora Kinase : It shows promising inhibition against Aurora-A kinase with an IC50 value of 67 nM .

The biological activity of this compound is attributed to its ability to bind selectively to the ATP-binding sites of target kinases. The fluorophenyl group enhances binding affinity and specificity towards these enzymes.

Comparative Analysis

To understand the unique properties of 4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol compared to related compounds, the following table summarizes key differences:

Compound Structural Feature Biological Activity
4-(4-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-olContains a fluorophenyl groupSignificant anticancer activity; CDK inhibition
1-MethylpyrazoleSimple pyrazole structureLimited biological activity compared to tetrahydropyrrolos
3-Amino-1H-pyrazoleContains an amino groupDifferent reactivity; less potent in anticancer applications

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(4-fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol?

  • Methodological Answer : Multi-step synthesis typically involves cyclocondensation of hydrazines with diketones, followed by fluorophenyl group introduction. Key steps include:

  • Diazomethane treatment under controlled temperatures (−20 to −15°C) to form the pyrazole core (reaction time: 40–48 hr) .

  • Purification via column chromatography (ethyl acetate/hexane, 1:4) and recrystallization (2-propanol or methanol) .

  • Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy ensure intermediate purity and structural confirmation .

    Key Reaction Parameters Conditions
    Temperature control−20 to −15°C for cyclization
    Solvent system for purificationEthyl acetate/hexane (1:4)
    Recrystallization solvents2-propanol, methanol

Q. How is the structural elucidation of this compound validated?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography (SHELX programs for refinement; data-to-parameter ratio >18.8 ensures reliability) .
  • ¹H-NMR and LC-MS for functional group identification and molecular weight confirmation .
  • Elemental analysis to verify stoichiometry .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity?

  • Methodological Answer :

  • Molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like P2X7 receptors (IC₅₀ values: 18–40 nM for related pyrazoles) .

  • ADME analysis using tools like SwissADME to predict pharmacokinetics (e.g., logP ~1.93–2.20 for similar derivatives) .

  • Validation : Compare docking scores with experimental IC₅₀ values from cell-based assays .

    Computational Parameters Values/Approach
    Docking softwareAutoDock Vina
    Key targetsP2X7 receptors, phosphodiesterases
    Predicted logP range1.63–2.20

Q. How to resolve contradictions in crystallographic and spectroscopic data?

  • Methodological Answer :

  • Cross-validation : Combine X-ray data (SHELXL refinement ) with ¹H-NMR coupling constants to confirm ring conformations.
  • Dynamic NMR to assess rotational barriers in flexible moieties (e.g., tetrahydropyrrolo rings) .
  • High-resolution mass spectrometry (HRMS) to verify molecular formula discrepancies .

Data Contradiction Analysis

Q. Why do melting points vary across synthetic batches?

  • Methodological Answer :

  • Impurity profiles : Recrystallization efficiency impacts purity (target: >99% via HPLC ).
  • Polymorphism : Screen solvents (e.g., methanol vs. 2-propanol) to isolate stable crystalline forms .
  • Documented range : 6.62–6.66°C for structurally similar pyrazoles .

Biological Activity Evaluation

Q. What assays are suitable for assessing its enzyme inhibitory potential?

  • Methodological Answer :

  • Cell-free systems : Fluorescence-based assays for phosphodiesterase inhibition (IC₅₀ determination) .
  • Cell-based assays : Measure P2X7 receptor antagonism via ATP-induced IL-1β release in macrophages .
  • Controls : Use A-740003 (reference P2X7 antagonist) for comparative analysis .

Structural Optimization Strategies

Q. How to design derivatives with improved solubility?

  • Methodological Answer :

  • Functionalization : Introduce polar groups (e.g., sulfonyl, picolinonitrile) to reduce logP .
  • Salt formation : Hydrochloride salts (e.g., 1-(4-Tetrahydropyranyl)-derivative) enhance aqueous solubility .
  • Prodrug approaches : Esterification of phenolic -OH for transient lipophilicity .

Key Physicochemical Properties

Property Value Source
Molecular weight range307.18–474.24 g/mol
Purity (HPLC)>99%
Melting point range6.62–6.66°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.